Fluoranthene-3-14C
Overview
Description
Fluoranthene-3-14C is a radiolabeled derivative of fluoranthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carbon-14 isotope at the third position of the fluoranthene molecule. Fluoranthene itself is a non-alternant, tetracyclic hydrocarbon featuring a combination of naphthalene and benzene rings. It was first isolated from coal tar in 1878 and has since attracted significant attention due to its interesting photophysical and fluorescence properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluoranthene-3-14C typically involves the incorporation of the carbon-14 isotope into the fluoranthene structure. This can be achieved through various synthetic routes, including:
Cyclization Reactions: Starting from simpler aromatic precursors, cyclization reactions can be employed to form the fluoranthene core. The carbon-14 isotope can be introduced at a specific step in the synthesis.
Labeling Techniques: Carbon-14 labeling can be performed using labeled precursors or through isotope exchange reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Purification Steps: Techniques such as chromatography are used to isolate the desired radiolabeled compound.
Quality Control: Ensuring the radiochemical purity and specific activity of the compound through analytical methods.
Chemical Reactions Analysis
Fluoranthene-3-14C undergoes various chemical reactions, including:
Oxidation: Fluoranthene can be oxidized to form fluoranthenequinone using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert fluoranthene to dihydrofluoranthene using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the fluoranthene structure. Common reagents include halogens and nitrating agents.
Major Products Formed:
Fluoranthenequinone: Formed through oxidation.
Dihydrofluoranthene: Formed through reduction.
Substituted Fluoranthenes: Formed through electrophilic substitution reactions.
Scientific Research Applications
Fluoranthene-3-14C has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the fate of fluoranthene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of fluoranthene-based drugs.
Mechanism of Action
The mechanism of action of fluoranthene-3-14C involves its interaction with various molecular targets and pathways. In biological systems, fluoranthene can be metabolized by cytochrome P450 enzymes to form reactive intermediates. These intermediates can bind to DNA and proteins, leading to potential toxic effects. The radiolabeled carbon-14 allows for the tracking of these interactions and the identification of metabolic pathways.
Comparison with Similar Compounds
Fluoranthene-3-14C can be compared with other similar polycyclic aromatic hydrocarbons, such as:
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Similar to anthracene but with a different arrangement of the benzene rings.
Uniqueness of this compound:
Radiolabeling: The presence of the carbon-14 isotope makes this compound unique for use in tracer studies.
Photophysical Properties: Fluoranthene exhibits interesting fluorescence properties, making it useful in materials science and organic electronics.
Properties
IUPAC Name |
fluoranthene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10H/i5+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEPBJHOBDJJJI-RHRFEJLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=[14CH]4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585156 | |
Record name | (3-~14~C)Fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134459-04-4 | |
Record name | (3-~14~C)Fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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